(1S)-(-)-Camphanic chloride
Overview
Description
(1S)-(-)-Camphanic chloride is a chiral compound derived from camphor, a bicyclic monoterpene. It is widely used in organic synthesis due to its ability to introduce chirality into molecules. The compound is characterized by its unique structure, which includes a chloride group attached to the camphor skeleton, making it a valuable reagent in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic chloride can be synthesized through the chlorination of camphor. The process typically involves the reaction of camphor with thionyl chloride (SOCl₂) under controlled conditions. The reaction proceeds as follows: [ \text{Camphor} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-Camphanic chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding camphanic derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the camphor skeleton.
Addition Reactions: It can undergo addition reactions with various reagents to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used for reduction.
Major Products: The major products formed from these reactions include camphanic amides, esters, and other derivatives, which are valuable intermediates in organic synthesis.
Scientific Research Applications
(1S)-(-)-Camphanic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: It is used in the production of agrochemicals, flavors, and fragrances.
Mechanism of Action
The mechanism by which (1S)-(-)-Camphanic chloride exerts its effects involves the formation of covalent bonds with nucleophiles. The chloride group acts as a leaving group, facilitating the formation of new bonds and the introduction of chirality into target molecules. This process is crucial in asymmetric synthesis, where the creation of chiral centers is essential.
Comparison with Similar Compounds
(1R)-(+)-Camphanic chloride: The enantiomer of (1S)-(-)-Camphanic chloride, used in similar applications but with opposite chirality.
Camphor: The parent compound from which this compound is derived.
Camphor sulfonic acid: Another derivative of camphor, used as a catalyst in organic synthesis.
Uniqueness: this compound is unique due to its specific chirality and reactivity. Its ability to introduce chirality into molecules makes it a valuable reagent in the synthesis of enantiomerically pure compounds, distinguishing it from other camphor derivatives.
Properties
IUPAC Name |
4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXWODJTHKJQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)Cl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39637-74-6 | |
Record name | 3-oxa-2-oxobornane-4-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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